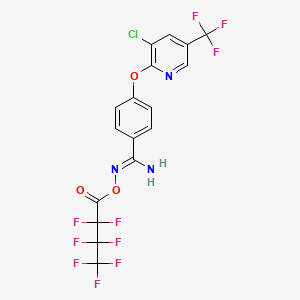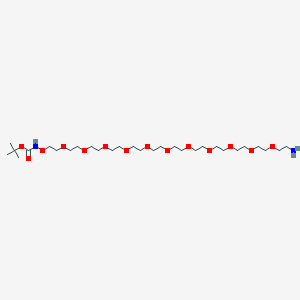
S-acetyl-PEG12-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.
化学反应分析
Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to form thiol groups.
Substitution: The alcohol group can react with other reagents to form different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .
Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .
科学研究应用
Chemistry: : In chemistry, S-acetyl-PEG12-alcohol is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: : In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability in aqueous environments. It is also used in the development of drug delivery systems .
Medicine: : In medicine, this compound is used in the formulation of therapeutic agents, improving their pharmacokinetic properties and reducing immunogenicity .
Industry: : In industrial applications, this compound is used in the production of various PEGylated products, which are used in cosmetics, pharmaceuticals, and other consumer goods .
作用机制
Mechanism: : The mechanism of action of S-acetyl-PEG12-alcohol involves its ability to modify other molecules through its reactive groups. The sulfur acetyl group can be deprotected to form thiol groups, which can then form disulfide bonds with other thiol-containing molecules. The alcohol group can participate in various substitution reactions, allowing for further functionalization .
Molecular Targets and Pathways: : The molecular targets of this compound include proteins and other biomolecules that can be modified through PEGylation. The pathways involved include the ubiquitin-proteasome system for targeted protein degradation when used in PROTACs .
相似化合物的比较
Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .
Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
属性
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUZMRPHWWELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



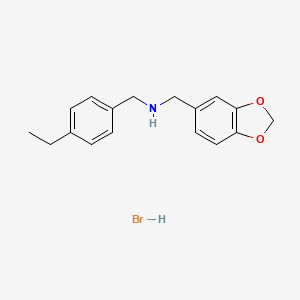
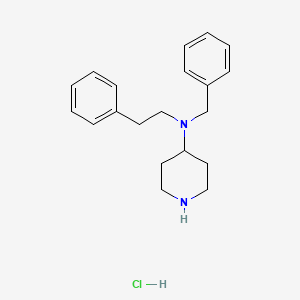
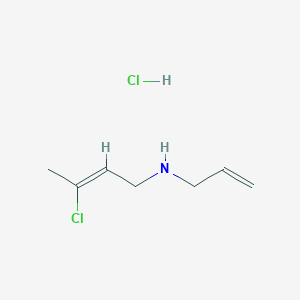

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)
